Methyl 2-(quinuclidin-3-yl)acetate

Description

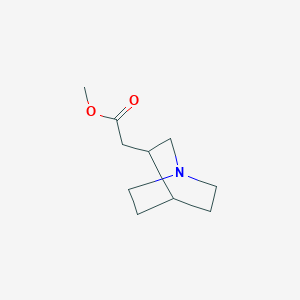

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H17NO2 |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

methyl 2-(1-azabicyclo[2.2.2]octan-3-yl)acetate |

InChI |

InChI=1S/C10H17NO2/c1-13-10(12)6-9-7-11-4-2-8(9)3-5-11/h8-9H,2-7H2,1H3 |

InChI Key |

BKODRUGPWSHWSW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1CN2CCC1CC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 Quinuclidin 3 Yl Acetate and Analogues

Stereoselective Synthesis of 2-(Quinuclidin-3-yl)acetic Acid Esters

Stereoselective synthesis is paramount in producing 2-(quinuclidin-3-yl)acetic acid esters with defined three-dimensional arrangements. The approaches generally involve either creating a mixture of stereoisomers followed by separation or directly synthesizing the desired enantiomer through asymmetric routes.

Approaches via Wittig Reaction and Subsequent Hydrogenation

A prevalent strategy for synthesizing the carbon skeleton of 2-(quinuclidin-3-yl)acetic acid esters involves the Wittig reaction, followed by a hydrogenation step. This two-step process allows for the construction of the acetic acid side chain from a ketone precursor.

The synthesis commonly begins with qunuclidin-3-one, a commercially available and versatile starting material. This ketone undergoes a Wittig-type reaction with a phosphorus ylide, typically derived from a phosphonoacetate ester. This reaction efficiently converts the carbonyl group of quinuclidin-3-one (B120416) into a carbon-carbon double bond, yielding an alkene intermediate. smolecule.com This intermediate, an ester of quinuclidin-3-ylideneacetic acid, serves as the direct precursor for the final saturated product after reduction. smolecule.com

Table 1: Wittig Reaction for Alkene Intermediate Synthesis

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Quinuclidin-3-one | Triethyl phosphonoacetate | Ethyl 2-(quinuclidin-3-ylidene)acetate | Horner-Wadsworth-Emmons Reaction |

The stereochemical outcome of the synthesis is influenced at two key stages: the formation of the alkene and its subsequent reduction. The Horner-Wadsworth-Emmons modification of the Wittig reaction, which employs phosphonate carbanions, generally favors the formation of the thermodynamically more stable (E)-isomer of the alkene.

Following the formation of the methyl 2-(quinuclidin-3-ylidene)acetate intermediate, the exocyclic double bond is reduced to a single bond through catalytic hydrogenation. This step creates the chiral center at the 3-position of the quinuclidine (B89598) ring. The stereochemistry of the final product is determined by the facial selectivity of the hydrogen addition to the double bond. The choice of catalyst (e.g., Raney nickel, palladium on carbon) and reaction conditions can influence the diastereomeric ratio of the resulting product, though a mixture of cis and trans isomers is often obtained.

Enantioselective Synthesis and Resolution Techniques

Achieving enantiomeric purity is crucial for pharmaceutical applications. This is accomplished either by separating a racemic mixture (resolution) or by directly synthesizing a specific enantiomer (asymmetric synthesis).

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used analytical technique for separating enantiomers and determining enantiomeric purity. scispace.com For quinuclidine-based compounds, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven effective. nih.gov

For instance, a Chiralpak IC column, which contains immobilized cellulose tris(3,5-dichlorophenylcarbamate), can be used to resolve enantiomers. nih.gov The separation is typically achieved using a mobile phase consisting of a mixture of an alkane (like n-hexane), an alcohol (such as ethanol or 2-propanol), and a basic additive (like diethylamine) to improve peak shape and resolution. scispace.com The detection is commonly carried out using a UV detector. scispace.com The resolution factor between enantiomers is a key parameter, with values significantly greater than 1.5 indicating excellent separation. scispace.com

Table 2: Example Chiral HPLC Method for Quinuclidinol Derivatives

| Parameter | Condition | Reference |

| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) | scispace.com |

| Mobile Phase | n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v) | scispace.com |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 230 nm | scispace.com |

| Resolution (Rs) | > 11 | scispace.com |

Asymmetric synthesis aims to create a single, desired enantiomer from the outset, avoiding the need for resolution and the loss of 50% of the material. One effective strategy involves using an enantiomerically pure starting material. For example, the synthesis can begin with resolved (R)- or (S)-quinuclidin-3-ol. scispace.com

This chiral alcohol can be esterified with acetic anhydride to produce the corresponding enantiomerically pure quinuclidin-3-yl acetate (B1210297). scispace.com This approach leverages the availability of methods to resolve the precursor alcohol, such as classical resolution via diastereomeric salt formation with a chiral acid (e.g., tartaric acid). The resulting enantiopure ester can then be further modified. For instance, (R)-Quinuclidin-3-yl acetate is a key intermediate in the synthesis of other pharmaceutical compounds through acyl transfer reactions. google.com

N-Protection Strategies in Quinuclidine Acetic Acid Ester Synthesis

In the multi-step synthesis of complex molecules containing the quinuclidine framework, the strategic protection of the nitrogen atom in precursor molecules, such as piperidine derivatives, is often essential. While the tertiary amine of the final quinuclidine is relatively unreactive under many esterification conditions, the secondary amine of its piperidine precursors can undergo undesired side reactions, such as N-acylation or N-alkylation, which compete with the desired transformations.

To circumvent these issues, protecting groups are employed to temporarily block the reactivity of the amine. The choice of the protecting group is critical, as it must be stable to the reaction conditions of subsequent steps and easily removable under mild conditions to yield the final product. Common N-protecting groups applicable in these synthetic pathways include the tert-Butoxycarbonyl (Boc) group and the Nosyl (Ns) group (2- or 4-nitrobenzenesulfonyl). For instance, in the synthesis of related piperazine-2-acetic acid esters, the Boc group is used to protect a newly generated amine before further transformations nih.gov. Similarly, the use of 2-Nosyl chloride (2-NsCl) or 4-Nosyl chloride (4-NsCl) has proven effective for the sulfonylation of precursor amines, providing a stable, protected intermediate for subsequent cyclization or modification steps nih.gov.

| Protecting Group | Full Name | Reagent for Introduction | Common Deprotection Conditions |

| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., Trifluoroacetic acid, TFA) |

| Ns | 2-Nitrobenzenesulfonyl | 2-Nitrobenzenesulfonyl chloride (NsCl) | Thiolates (e.g., thiophenol) and a base |

Convergent Synthetic Strategies for Quinuclidine-Based Esters

In the context of Methyl 2-(quinuclidin-3-yl)acetate and its analogues, a convergent strategy typically involves the separate synthesis of the quinuclidine alcohol moiety (e.g., 3-quinuclidinol) and the carboxylic acid or ester side chain. These two fragments are then combined in a final esterification or transesterification step to yield the target compound. This approach allows for the efficient preparation of both key components before the final coupling reaction.

One-Pot Cyclization Reactions Utilizing Quinuclidine Methyl Ester Intermediates

A critical step in the synthesis of the quinuclidine core is the formation of the bicyclic ring system. One-pot cyclization reactions are particularly powerful for this transformation, enhancing efficiency by reducing the need for isolation and purification of intermediates. A well-established method for constructing the quinuclidin-3-one precursor involves an intramolecular Dieckmann condensation.

This process starts with a suitably substituted piperidine derivative, such as 1-Carbethoxymethyl-4-Carbethoxypiperidine. tsijournals.com This diester, when treated with a strong base in an appropriate solvent, undergoes cyclization to form a bicyclic β-keto ester. tsijournals.com Subsequent hydrolysis and decarboxylation of this intermediate in the same pot or in a sequential step yields 3-quinuclidinone, a versatile precursor to the desired quinuclidine alcohol. tsijournals.com

| Step | Reagents & Conditions | Intermediate/Product | Reference |

| Alkylation | Ethyl isonipecotate, Ethyl chloroacetate, Triethylamine | 1-Carbethoxymethyl-4-Carbethoxypiperidine | tsijournals.com |

| Cyclization | Potassium tert-butoxide, Toluene/THF, Reflux | Bicyclic β-keto ester | tsijournals.com |

| Hydrolysis & Decarboxylation | Dilute Sulfuric Acid, Reflux | 3-Quinuclidinone | tsijournals.com |

Acyl Transfer Reactions for Related Quinuclidine Esters

The final step in the convergent synthesis of quinuclidine-based esters is typically an acyl transfer reaction, where an acyl group from a carboxylic acid derivative is transferred to the hydroxyl group of the quinuclidine alcohol. This can be achieved through various esterification or transesterification methods. The efficiency of these reactions can be significantly enhanced by the use of specific acyl transfer agents or catalysts.

Organocatalysis has emerged as a powerful tool for these transformations. For example, 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) has been identified as an effective acyl transfer agent for reactions involving quinuclidine-based structures. google.com These catalysts function by activating the acyl donor, facilitating the nucleophilic attack by the alcohol. Acyl transfer agents can be broadly categorized based on their nucleophilic center. cbijournal.com N-nucleophilic agents, such as derivatives of 4-(N,N-Dimethylamino)pyridine (DMAP) and N-alkyl imidazoles, are among the most common and work by forming a highly reactive acylium ion intermediate. cbijournal.com

| Catalyst/Agent | Catalyst Type | Mechanistic Intermediate | Application Example |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | N-nucleophilic (Amidine) | Activated acyl-catalyst complex | Synthesis of (R)-Quinuclidin-3-yl esters google.com |

| Bifunctional Thiourea Catalysts | Organocatalyst | Hydrogen-bonded complex | Asymmetric Michael/acyl transfer reactions beilstein-journals.org |

| 4-(N,N-Dimethylamino)pyridine (DMAP) | N-nucleophilic | N-acylpyridinium ion | General acylation of inert alcohols organic-chemistry.org |

Optimization of Reaction Conditions for Preparative Scale Synthesis

Transitioning a synthetic route from laboratory scale to preparative or industrial scale requires careful optimization of all reaction parameters to ensure safety, efficiency, cost-effectiveness, and high yield. For the synthesis of the 3-quinuclidinone precursor, several factors have been investigated to maximize output.

The initial alkylation of ethyl isonipecotate with ethyl chloroacetate can be performed with different bases and solvents. While triethylamine can be used as a base without an additional solvent, using sodium carbonate in water is an alternative. tsijournals.com The subsequent Dieckmann cyclization is highly sensitive to the choice of base and solvent. The use of potassium tert-butoxide in a mixture of toluene and tetrahydrofuran (THF) at reflux has been shown to be effective for this critical ring-forming step. tsijournals.com The final reduction of 3-quinuclidinone to 3-quinuclidinol is commonly achieved using reducing agents like sodium borohydride in a suitable solvent such as water, yielding the desired alcohol in high purity after recrystallization. tsijournals.com

The table below summarizes the optimization of the alkylation step in the synthesis of a key precursor.

| Base | Solvent | Temperature | Reaction Time | Yield |

| Triethylamine | None | 60-70°C | 4 hr | 97% |

| Sodium Carbonate | Water | 80-84°C | 4 hr | 97% |

Computational Chemistry and Mechanistic Insights for Methyl 2 Quinuclidin 3 Yl Acetate

Molecular Docking Simulations with Biological Targets (for related quinuclidine (B89598) derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. While specific docking studies on Methyl 2-(quinuclidin-3-yl)acetate are not prevalent in the literature, extensive research on related quinuclidine derivatives highlights the utility of the quinuclidine scaffold in interacting with significant biological targets.

One major area of investigation is the interaction of quinuclidine derivatives with cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In one study, a series of N-alkyl quaternary quinuclidine derivatives were evaluated as potential anticholinesterase agents. Molecular docking analyses revealed that these compounds position themselves within the active site gorge of both AChE and BChE. ccspublishing.org.cn The quinuclidine core serves as an effective scaffold for binding, with interactions being a mix of hydrogen bonds, hydrophobic interactions, and electrostatic interactions, depending on the specific substituents. ccspublishing.org.cn

Another important target for quinuclidine-based molecules is the muscarinic acetylcholine (B1216132) receptor family. For example, derivatives of quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate were designed as conformationally restricted analogues to target muscarinic M3 receptors. scirp.org Binding assays confirmed that these derivatives exhibit high affinity for the M3 receptor, with notable selectivity over the M2 subtype. scirp.org Such studies demonstrate how computational docking can guide the design of derivatives with enhanced receptor selectivity, a key aspect in developing therapeutic agents with fewer side effects.

The versatility of the quinuclidine scaffold is further shown in studies where its analogues were evaluated as ligands for cannabinoid receptors (CB1 and CB2), indicating the broad potential of this chemical class. ufms.br

| Quinuclidine Derivative Class | Biological Target | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| N-Alkyl Quaternary Quinuclidines | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | The quinuclidine core acts as a good scaffold for binding within the enzyme's active site gorge. | ccspublishing.org.cn |

| Quinuclidin-3-yl carboxylate derivatives | Muscarinic M3/M2 Receptors | Derivatives showed high affinity and selectivity for the M3 receptor over the M2 receptor. | scirp.org |

| (Z)-2-(indol-3-ylmethylene)quinuclidin-3-one analogues | Cannabinoid Receptors (CB1/CB2) | Compounds in this class showed varying affinities for both cannabinoid receptors. | ufms.br |

Quantum Reactivity Descriptors and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to determine the electronic properties and reactivity of molecules. researchgate.net These methods provide quantitative values for a set of "reactivity descriptors" that help predict how a molecule will behave in a chemical reaction. For a given molecule, DFT calculations can determine its optimized geometry and the distribution of its molecular orbitals. nih.gov

The key descriptors derived from these calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap.

Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile. nih.gov

While a dedicated DFT study for this compound is not available, the methodologies are well-established. For related heterocyclic systems, DFT calculations at levels like B3LYP/6-311++G(d,p) are commonly used to compute these parameters. ufms.br Such an analysis for this compound would involve calculating the energies of its frontier molecular orbitals to predict its kinetic stability and sites of electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) map would also be generated to visualize the charge distribution and identify regions susceptible to electrostatic interactions. ufms.br

| Quantum Descriptor | Significance in Chemical Reactivity |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the electron-donating ability of a molecule. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the electron-accepting ability of a molecule. |

| HOMO-LUMO Gap (ΔE) | A measure of chemical reactivity and kinetic stability. A larger gap suggests higher stability. nih.gov |

| Chemical Hardness (η) | Represents the resistance to deformation of the electron cloud. |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. nih.gov |

Conformational Analysis and Energy Minimization Studies

The three-dimensional shape of a molecule (its conformation) is critical to its properties and biological activity. This compound possesses rotational freedom around the single bonds connecting the quinuclidine ring to the acetate (B1210297) side chain. This flexibility means the molecule can exist in multiple spatial arrangements, or conformers, each with a different energy level.

Conformational analysis aims to identify all possible stable conformers and determine their relative energies. nih.gov This is typically done using computational methods to perform an energy minimization for each potential structure. The conformer with the lowest energy is the most stable and, therefore, the most likely to be populated at equilibrium.

DFT calculations are a powerful tool for this purpose. For instance, studies on complex dipeptides have shown that a systematic search can identify hundreds of potential conformers, which are then optimized to find the true energy minima. nih.gov For a molecule like this compound, the process would involve systematically rotating the key dihedral angles and performing geometry optimization at each step using a suitable DFT functional and basis set, such as B3LYP/6-311+G(d,p). nih.gov The result is a potential energy surface that maps the stable conformations and the energy barriers between them.

Furthermore, computational results can be correlated with experimental data. For example, the calculation of NMR coupling constants for different conformers can be compared with experimental NMR data to determine the conformational equilibrium in solution. chemrxiv.orgchemrxiv.org In some studies, energy minimization is a preparatory step for other computational work, such as molecular docking, where the 3D structure of the ligand is drawn and then its energy is minimized before being placed in the receptor's active site. nih.gov This ensures that the docking simulation begins with a realistic and low-energy conformation of the ligand.

Chemical Transformations and Synthetic Utility of Methyl 2 Quinuclidin 3 Yl Acetate and Quinuclidine Acetate Esters

Catalytic Applications in Organic Synthesis

Quinuclidine (B89598) derivatives, including acetate (B1210297) esters, have emerged as significant catalysts in the field of organic synthesis. Their unique structural and electronic properties enable them to participate in novel catalytic cycles, particularly in photoredox chemistry.

Quinuclidine and its derivatives are effective Hydrogen Atom Transfer (HAT) catalysts, a process crucial for the functionalization of otherwise inert C-H bonds. bohrium.com In photoredox catalysis, a photoexcited catalyst can oxidize the quinuclidine nitrogen to form a highly electrophilic quinuclidine radical cation. ccspublishing.org.cn This radical cation is a powerful hydrogen abstractor, capable of cleaving C-H and Si-H bonds to generate valuable radical intermediates for synthetic transformations. ccspublishing.org.cnrhhz.net Quinuclidin-3-yl acetate, a related ester, has been specifically identified as an efficient HAT catalyst in this context. chinesechemsoc.org

Quinuclidin-3-yl acetate plays a critical role as a HAT catalyst in the metal-free synthesis of silyl acyl radicals. chinesechemsoc.org These radicals are key intermediates for producing acylsilanes, which are versatile building blocks in organic chemistry. chinesechemsoc.org In a three-component reaction involving hydrosilanes, carbon monoxide (CO), and various radical trapping agents, quinuclidin-3-yl acetate facilitates the initial formation of a silyl radical from a hydrosilane. chinesechemsoc.orgchinesechemsoc.org This silyl radical then reacts with carbon monoxide in a radical carbonylation step to furnish the desired silyl acyl radical intermediate. chinesechemsoc.org The process efficiently generates these valuable intermediates under mild conditions, avoiding the need for transition-metal catalysts. chinesechemsoc.org

Research has optimized reaction conditions for this transformation, identifying quinuclidin-3-yl acetate as a superior HAT catalyst for the synthesis of a diverse array of acylsilanes. chinesechemsoc.org

Table 1: Optimized Conditions for Acylsilane Synthesis Using Quinuclidin-3-yl acetate as a HAT Catalyst

| Parameter | Condition | Reference |

|---|---|---|

| Photocatalyst | 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) (2 mol %) | chinesechemsoc.org |

| HAT Catalyst | Quinuclidin-3-yl acetate (20 mol %) | chinesechemsoc.org |

| Reactants | Alkene, Hydrosilane, Carbon Monoxide (CO) | chinesechemsoc.orgchinesechemsoc.org |

| Solvent | CH₃CN | chinesechemsoc.org |

| CO Pressure | 50 bar | chinesechemsoc.org |

| Light Source | Blue LED | chinesechemsoc.org |

| Temperature | Ambient Temperature | chinesechemsoc.org |

The proposed mechanism for the photocatalyzed formation of acylsilanes using quinuclidin-3-yl acetate involves a radical chain process initiated by visible light. chinesechemsoc.org

Photoexcitation and Oxidation : The photocatalyst, such as 4CzIPN, absorbs light and is promoted to an excited state (*P). This excited photocatalyst is a potent oxidant. chinesechemsoc.org

HAT Catalyst Oxidation : The excited photocatalyst is quenched by the quinuclidine acetate catalyst through a single electron transfer (SET), generating the quinuclidine radical cation (HAT catalyst radical cation) and the reduced form of the photocatalyst (P⁻). chinesechemsoc.orgnih.gov

Silyl Radical Generation : The electrophilic quinuclidinium radical cation selectively abstracts a hydrogen atom from the hydrosilane (R₃SiH), which has a hydridic Si-H bond, to form a silyl radical (R₃Si•) and a protonated quinuclidine catalyst. ccspublishing.org.cnchinesechemsoc.org

Carbonylation : The newly formed silyl radical reacts with carbon monoxide (CO) to produce a silyl acyl radical intermediate. chinesechemsoc.org

Radical Trapping : This silyl acyl radical then adds to an alkene (or another radical trap), generating a carbon-centered radical intermediate. chinesechemsoc.org

Reduction and Protonation : The carbon radical is subsequently reduced by the previously generated reduced photocatalyst (P⁻), forming a carbanion. This anion is then protonated, yielding the final acylsilane product and regenerating the ground-state photocatalyst. chinesechemsoc.org

This catalytic cycle efficiently combines HAT, radical carbonylation, and radical trapping to construct complex acylsilane molecules from simple precursors. chinesechemsoc.org

Hydrogen Atom Transfer (HAT) Catalysis

Functional Group Interconversions and Derivatization

The ester and tertiary amine functionalities within Methyl 2-(quinuclidin-3-yl)acetate provide reactive sites for various chemical transformations, allowing for its derivatization and use as a synthetic intermediate.

The ester group in this compound is susceptible to hydrolysis, a fundamental organic reaction. This process involves the cleavage of the ester bond by water, typically under acidic or basic conditions, to yield a carboxylic acid and an alcohol.

For this compound, hydrolysis would result in the formation of 2-(quinuclidin-3-yl)acetic acid and methanol (B129727). The reaction can be catalyzed by either an acid or a base. For instance, studies on analogous compounds, such as other quinuclidin-3-yl acetate derivatives, have shown that hydrolysis can be achieved using aqueous sodium hydroxide. srce.hr This base-mediated hydrolysis, known as saponification, is an irreversible process that proceeds via nucleophilic acyl substitution.

While specific kinetic studies on the hydrolysis of this compound are not detailed in the available literature, the principles of ester hydrolysis are well-established. researchgate.netresearchgate.net The reaction is a standard method for unmasking a carboxylic acid from its methyl ester precursor.

The nitrogen atom in the quinuclidine core of this compound is a tertiary amine, characterized by a lone pair of electrons that makes it nucleophilic. This property allows it to undergo quaternization reactions. mdpi.com Quaternization involves the reaction of the tertiary amine with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium salt. researchgate.net

In this reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide (e.g., methyl iodide), leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation. The halide serves as the corresponding counter-anion. Quaternization of related quinuclidine derivatives has been successfully performed using agents like methyl iodide and benzyl bromide. srce.hr

Table 2: Examples of Quaternization Agents for Quinuclidine Derivatives

| Quinuclidine Substrate | Quaternization Agent | Product Type | Reference |

|---|---|---|---|

| Quinuclidin-3-ol | Methyl iodide (CH₃I) | Quaternary N-methyl quinuclidinium salt | srce.hr |

| Quinuclidin-3-ol | Benzyl bromide (BnBr) | Quaternary N-benzyl quinuclidinium salt | srce.hr |

| Quinuclidin-3-ol | Various alkyl bromides (e.g., C₈H₁₇Br, C₁₂H₂₅Br) | Quaternary N-alkyl quinuclidinium salts | researchgate.net |

This transformation is significant as it converts the neutral amine into a permanently charged ionic species, which can alter the molecule's physical properties (e.g., solubility) and biological activity.

Role as a Key Intermediate in the Synthesis of Advanced Organic Scaffolds

This compound serves as a foundational component in the construction of a variety of complex heterocyclic systems. Its utility stems from the ability of the ester group to undergo a range of chemical transformations, while the quinuclidine core imparts specific conformational rigidity and physicochemical properties to the final molecules.

Precursors to 1,2,4-Oxadiazole Derivatives

A significant application of quinuclidine methyl ester intermediates, such as this compound, is in the synthesis of 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole derivatives. These compounds are of interest in medicinal chemistry, particularly for their activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov

The synthesis of these 1,2,4-oxadiazole derivatives is typically achieved through a one-pot cyclization reaction. This process involves the reaction of the quinuclidine methyl ester intermediate with an appropriate amidoxime under basic conditions. nih.gov The general synthetic approach is versatile, allowing for the introduction of a wide variety of substituents onto the 1,2,4-oxadiazole ring, depending on the choice of the amidoxime.

The key quinuclidine methyl ester intermediate itself can be synthesized from commercially available quinuclidin-3-one (B120416). The synthetic route involves a Wittig reaction with trimethyl phosphonoacetate in the presence of a base like sodium hydride, which yields an alkene. This alkene, a mixture of (E) and (Z) isomers, is then reduced, for instance, by hydrogenation over a palladium on carbon catalyst, to afford the saturated methyl acetate derivative. nih.gov

A variety of 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole derivatives have been synthesized using this methodology, showcasing the robustness of this synthetic pathway. nih.gov

Table 1: Synthesis of 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole Derivatives

| Entry | Quinuclidine Intermediate | Amidoxime Reactant | Resulting 1,2,4-Oxadiazole Derivative |

|---|---|---|---|

| 1 | This compound | Substituted benzamidoxime | 3-Aryl-5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole |

| 2 | This compound | Aliphatic amidoxime | 3-Alkyl-5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole |

This table is a generalized representation based on the described synthetic methodology.

Intermediates for Progranulin Modulators

While direct synthetic routes from this compound to progranulin modulators are not extensively detailed in the provided information, the quinuclidine scaffold is a recognized feature in compounds that modulate progranulin levels. Progranulin is a secreted growth factor with roles in various cellular processes, and its dysregulation has been implicated in neurodegenerative diseases. The development of small molecules that can modulate progranulin levels is an active area of research. The chemical tractability of the ester group in this compound makes it a plausible starting point for the elaboration into more complex structures that could exhibit such modulatory activity. Further research is needed to establish a direct synthetic lineage and to explore the structure-activity relationships of quinuclidine-containing progranulin modulators derived from this intermediate.

Building Blocks for Complex Indole-Quinuclidine Hybrid Structures

The synthesis of hybrid molecules that incorporate both an indole and a quinuclidine moiety represents an intriguing area of chemical biology and drug discovery. Both of these structural motifs are prevalent in numerous biologically active natural products and synthetic compounds. The combination of the planar, aromatic indole system with the rigid, three-dimensional quinuclidine core can lead to novel molecular shapes and pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Methyl 2-(quinuclidin-3-yl)acetate in laboratory settings?

- Methodological Answer : Follow GHS hazard classifications (acute toxicity Category 4, skin/eye irritation Category 2) and implement engineering controls (e.g., fume hoods). Use NIOSH/EN 166-compliant PPE, including safety goggles and gloves. Avoid dust formation and store at ≤-10°C in dry conditions. Emergency measures include rinsing eyes with water for ≥15 minutes and using water fog, alcohol-resistant foam, or CO₂ for fire suppression .

Q. How should researchers characterize the purity and identity of this compound?

- Methodological Answer : Employ spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC/GC). Cross-validate results with computational properties (e.g., LogP, polar surface area) and reference spectral libraries. For structural confirmation, use X-ray crystallography with SHELX software for refinement, leveraging its robustness in small-molecule analysis .

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer : Store in airtight containers at ≤-10°C in dry environments. Monitor for decomposition products (e.g., CO, NOₓ) under prolonged storage. Avoid incompatible materials, though specific incompatibilities are not documented; conduct stability tests under inert atmospheres if long-term storage is required .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and reduce by-products?

- Methodological Answer : Explore catalytic methods (e.g., Pd/C hydrogenation) or microwave-assisted synthesis to enhance reaction efficiency. Monitor reaction intermediates via LC-MS and adjust stoichiometry/temperature to suppress side reactions. Recrystallization from ethanol or acetone can improve purity, as demonstrated in analogous quinuclidine derivatives .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Combine multiple techniques (e.g., 2D NMR, high-resolution mass spectrometry) to resolve ambiguities. For crystallographic discrepancies, use SHELXL for refinement and validate against computational models (e.g., DFT). Cross-reference with synthetic analogs (e.g., methyl 2-(pyridin-3-yl)acetate) to identify spectral artifacts .

Q. How should researchers address gaps in toxicological data for this compound?

- Methodological Answer : Conduct in vitro assays (e.g., Ames test, cytotoxicity screening) to supplement limited in vivo data. Use structure-activity relationships (SAR) with analogs (e.g., methyl 2-(2-chlorophenyl)acetate) to predict toxicity. Adhere to OECD guidelines for acute exposure testing and prioritize respiratory protection due to H335 classification .

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?

- Methodological Answer : Implement UPLC-QTOF-MS for high-sensitivity impurity profiling. Compare retention times and fragmentation patterns against synthetic by-products (e.g., quinuclidin-3-ol derivatives). Validate methods using spiked samples and quantify impurities via calibration curves, ensuring compliance with ICH Q3A/B guidelines .

Data Contradiction Analysis

Q. How can conflicting LogP values from computational models be reconciled experimentally?

- Methodological Answer : Measure experimental LogP via shake-flask or HPLC methods at pH 5.5 and 7.4. Compare with computational predictions (e.g., JChem, Molinspiration) and adjust for ionization effects. For discrepancies >0.5 units, re-evaluate solvent systems or validate with structurally similar esters (e.g., methyl 2-phenylacetoacetate) .

Q. What steps mitigate variability in crystallographic data refinement for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.